

H-1152 Dihydrochloride: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: *H-1152 dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

H-1152 dihydrochloride is a potent, selective, and membrane-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] As a member of the isoquinolinesulfonamide class of compounds, H-1152 has emerged as a critical tool in neuroscience research, enabling the elucidation of ROCK signaling pathways in various physiological and pathological processes.[3][4] This technical guide provides an in-depth overview of **H-1152 dihydrochloride**, including its mechanism of action, key experimental data, detailed protocols, and its application in neuroscience.

Mechanism of Action

H-1152 dihydrochloride exerts its effects primarily through the competitive inhibition of the ATP-binding site of ROCK. This action prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The Rho/ROCK pathway is a critical regulator of cell shape, motility, and contraction by influencing the actin cytoskeleton.[5][6] In the context of neuroscience, this pathway is a key player in growth cone collapse, neurite retraction, and the inhibition of axonal regeneration.[5][7][8] By inhibiting ROCK, H-1152 effectively mitigates these inhibitory signals, promoting neurite outgrowth and offering a promising avenue for therapeutic intervention in neurological disorders.[7][8]

Quantitative Data: Inhibitory Profile of H-1152

H-1152 exhibits high selectivity for ROCK kinases. The following tables summarize its inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) against a panel of kinases, highlighting its potency and selectivity for ROCK2.

Table 1: Inhibitory Potency (K_i) of H-1152

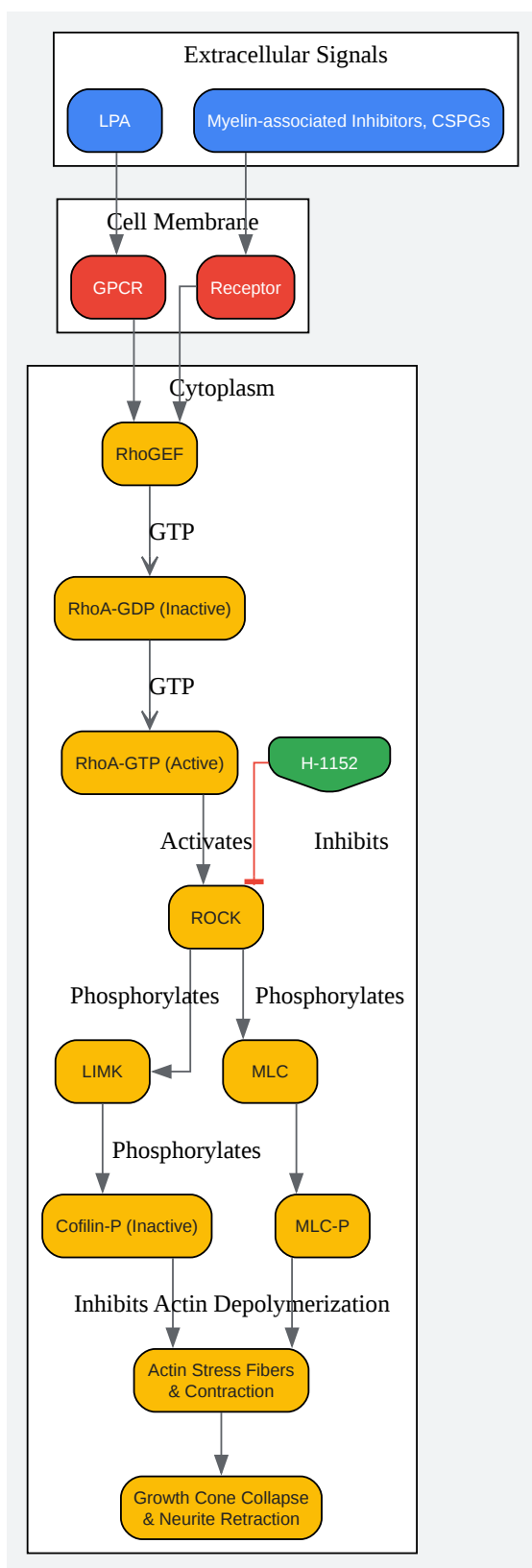
Target Kinase	K_i (nM)
Rho-kinase	1.6[1][2]
PKA	630[1][2]
PKC	9270[1][2]
MLCK	10100[1][2]

Table 2: Half-Maximal Inhibitory Concentration (IC_{50}) of H-1152

Target Kinase	IC50 (μM)
ROCK2	0.012[1][3][9][10][11]
CaMKII	0.180[1][9][10][11]
PKG	0.360[1][9][10][11]
Aurora A	0.745[1][9][10][11]
PKA	3.03[1][9][10][11]
Src	3.06[1]
PKC	5.68[1][9][10][11]
Abl	7.77[1]
MKK4	16.9[1]
MLCK	28.3[1][3][10]
EGFR	50[1]
GSK3α	60.7[1]
AMPK	100[1]
p38α	100[1]

Signaling Pathway

The Rho/ROCK signaling pathway plays a central role in mediating signals from the extracellular matrix and various signaling molecules to regulate cytoskeletal dynamics. The following diagram illustrates the canonical Rho/ROCK pathway and the point of inhibition by H-1152.



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Figure 1: The Rho/ROCK signaling pathway and H-1152 inhibition.

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol is adapted from studies investigating the effect of H-1152 on neurite extension in the presence of inhibitory substrates.[\[7\]](#)[\[8\]](#)

1. Cell Culture and Plating:

- Culture dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., Ntera-2) under standard conditions.[\[8\]](#)
- For co-culture experiments, plate Schwann cells on culture dishes and allow them to reach sub-confluence.[\[7\]](#)
- Plate neurons onto culture surfaces pre-coated with an inhibitory substrate such as chondroitin sulfate proteoglycan (CSPG) or on top of the Schwann cell layer.[\[7\]](#)[\[8\]](#)

2. H-1152 Treatment:

- Prepare a stock solution of **H-1152 dihydrochloride** in sterile water or DMSO.[\[7\]](#)[\[10\]](#)
- Dilute the stock solution in culture medium to the desired final concentration. Typical concentrations for in vitro neurite outgrowth assays range from 100 nM to 10 μ M.[\[1\]](#)[\[7\]](#)
- Add the H-1152 containing medium to the cells. Include a vehicle control group (medium with the same concentration of water or DMSO).

3. Incubation and Analysis:

- Incubate the cells for a period of 8 to 24 hours to allow for neurite extension.[\[7\]](#)
- Fix the cells with 4% paraformaldehyde.
- Perform immunocytochemistry for a neuronal marker (e.g., β III-tubulin) to visualize neurites.
- Capture images using a fluorescence microscope and measure the length of the longest neurite for each neuron using image analysis software.

- Statistically compare the neurite lengths between the control and H-1152 treated groups.[7]

In Vivo Animal Studies

The following provides a general framework for in vivo studies, for instance, in a rat model of spinal cord injury or optic nerve crush.[5][8]

1. Animal Model:

- Induce a spinal cord injury or optic nerve crush in adult rats under appropriate anesthesia and sterile conditions.

2. H-1152 Administration:

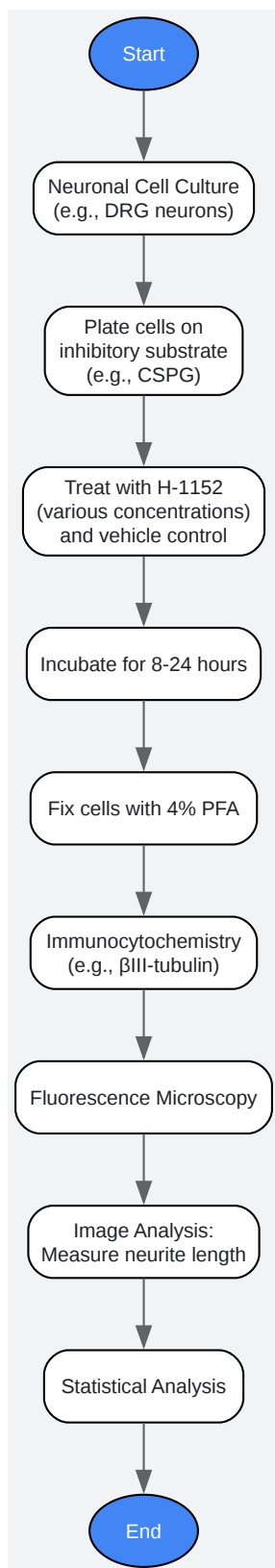
- H-1152 can be administered systemically or locally. For local administration, an intrathecal or intravitreal injection can be performed.
- A typical dosage for in vivo studies might range from 1 to 10 mg/kg, depending on the administration route and animal model.
- Dissolve **H-1152 dihydrochloride** in a suitable vehicle such as saline or a solution containing DMSO, PEG300, and Tween-80 for systemic administration.[1]

3. Behavioral and Histological Analysis:

- Assess functional recovery over a period of weeks using appropriate behavioral tests (e.g., locomotor rating scales for spinal cord injury).
- At the end of the study, perfuse the animals and collect the spinal cord or optic nerve tissue.
- Perform histological analysis, including immunohistochemistry for axonal markers (e.g., neurofilament) to quantify axonal regeneration.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro experiment investigating the neuroprotective or regenerative effects of H-1152.



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Figure 2: A typical in vitro experimental workflow.

Applications in Neuroscience Research

H-1152 dihydrochloride has been instrumental in advancing our understanding of the role of ROCK signaling in the nervous system. Key research applications include:

- **Axonal Regeneration and Spinal Cord Injury:** By overcoming the inhibitory signals present in the central nervous system (CNS) environment, H-1152 promotes axonal regeneration, making it a valuable tool in spinal cord injury research.[\[5\]](#)[\[8\]](#)
- **Neurite Outgrowth:** H-1152 has been shown to enhance neurite outgrowth from various neuronal populations, even in the presence of inhibitory molecules like myelin-associated glycoproteins and chondroitin sulfate proteoglycans.[\[7\]](#)[\[8\]](#)
- **Glaucoma:** Research suggests that ROCK inhibitors, including H-1152, can lower intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) This has positioned ROCK as a promising target for glaucoma treatment.
- **Other Neurological Disorders:** The involvement of the Rho/ROCK pathway in neuronal apoptosis and inflammation suggests potential applications of H-1152 in studying and potentially treating other neurological conditions such as stroke, Alzheimer's disease, and Parkinson's disease.[\[6\]](#)

Conclusion

H-1152 dihydrochloride is a powerful and selective research tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway in the nervous system. Its ability to promote neurite outgrowth and axonal regeneration has significant implications for the development of novel therapeutic strategies for a range of neurological disorders. This guide provides a comprehensive resource for researchers utilizing H-1152, from understanding its fundamental mechanism of action to implementing detailed experimental protocols.

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